molecular formula C19H25ClN2O B164109 (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride CAS No. 139193-88-7

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride

Cat. No. B164109
M. Wt: 332.9 g/mol
InChI Key: YUHXAPRRVWXISL-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride, also known as MPEP hydrochloride, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride acts as a selective antagonist of the mGluR5 receptor, which is widely distributed in the central nervous system. It inhibits the activity of this receptor, which is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation.

Biochemical And Physiological Effects

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has also been shown to reduce oxidative stress and inflammation in the brain. In addition, (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages And Limitations For Lab Experiments

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has several advantages as a research tool, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in some experimental paradigms.

Future Directions

There are several potential future directions for research on (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorders, schizophrenia, and depression. Finally, there is a need for further research on the safety and efficacy of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride in human clinical trials.

Synthesis Methods

The synthesis of (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride involves the reaction of 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylamine with piperidine hydrochloride in the presence of a base. The reaction yields (E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, Alzheimer's disease, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models.

properties

CAS RN

139193-88-7

Product Name

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

IUPAC Name

3-methyl-5-[(E)-2-[2-(2-piperidin-1-ylethyl)phenyl]ethenyl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c1-16-15-19(22-20-16)10-9-17-7-3-4-8-18(17)11-14-21-12-5-2-6-13-21;/h3-4,7-10,15H,2,5-6,11-14H2,1H3;1H/b10-9+;

InChI Key

YUHXAPRRVWXISL-RRABGKBLSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2CCN3CCCCC3.Cl

SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2CCN3CCCCC3.Cl

synonyms

(E)-1-(2-(2-(2-(3-Methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)piperidine monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.